BMS-986020
概要
説明
BMS-986020は、リゾホスファチジン酸受容体1の選択的アンタゴニストです。特発性肺線維症や虚血性脳卒中など、さまざまな疾患における潜在的な治療効果について研究されています。 この化合物は、臨床試験でコラーゲン動態を調節し、神経保護を提供する能力を示しています .
作用機序
BMS-986020の主要な作用機序は、リゾホスファチジン酸受容体1の選択的阻害です。 この受容体は、シグナル伝達分子リゾホスファチジン酸の結合に関与しており、細胞増殖、血小板凝集、平滑筋収縮、走化性、腫瘍細胞浸潤など、さまざまな生物学的機能において役割を果たしています . この受容体を阻害することにより、this compoundはこれらのプロセスを調節し、治療効果を発揮します。
生化学分析
Biochemical Properties
BMS-986020 is a potent G protein-coupled lysophosphatidic acid receptor 1 (LPA1) antagonist . LPA1 is involved in binding the signaling molecule lysophosphatidic acid, which is involved in diverse biological functions such as cell proliferation, platelet aggregation, and smooth muscle contraction .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in patients with IPF, treatment with this compound significantly decreased the slope of forced vital capacity (FVC) decline over 26 weeks compared with placebo . This suggests that this compound can influence cell function and impact cellular metabolism.
Molecular Mechanism
The main mechanism of action of this compound lies in the selective inhibition of the LPA1 receptor . This receptor is involved in binding the signaling molecule lysophosphatidic acid, which in turn is involved in a host of diverse biological functions . By inhibiting this receptor, this compound can exert its effects at the molecular level, including changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in an in vitro fibrogenesis model, this compound potently inhibited LPA1-induced fibrogenesis . This suggests that this compound has long-term effects on cellular function, and these effects can be observed in both in vitro and in vivo studies .
準備方法
BMS-986020の合成経路と反応条件は、公に入手可能な文献には詳しく記載されていません。 この化合物は、有機合成法によって合成され、複数の化学反応工程を経て目的の分子構造が得られることがわかっています . 工業生産方法では、これらの合成経路を最適化して、高収率と純度を確保する必要があります。
化学反応解析
This compoundは、主にリゾホスファチジン酸受容体との相互作用を伴うさまざまな化学反応を起こします。 この化合物は、リゾホスファチジン酸誘発線維化を阻害することが知られており、これは複雑な生化学経路を伴います . これらの反応に使用される一般的な試薬と条件には、リゾホスファチジン酸や受容体活性を調節するその他の生化学物質が含まれます。 これらの反応から生成される主な生成物は、一般的に線維化の阻害と細胞外マトリックスバイオマーカーの減少に関連しています .
科学研究への応用
This compoundは、いくつかの分野における潜在的な治療応用について広く研究されています。
化学反応の分析
BMS-986020 undergoes various chemical reactions, primarily involving its interaction with lysophosphatidic acid receptors. The compound is known to inhibit lysophosphatidic acid-induced fibrogenesis, which involves complex biochemical pathways . Common reagents and conditions used in these reactions include lysophosphatidic acid and other biochemical agents that modulate receptor activity. The major products formed from these reactions are typically related to the inhibition of fibrogenesis and reduction of extracellular matrix biomarkers .
科学的研究の応用
BMS-986020 has been extensively studied for its potential therapeutic applications in several fields:
類似化合物との比較
BMS-986020は、リゾホスファチジン酸受容体1の選択的阻害において独特です。類似化合物には、次のものなど、他のリゾホスファチジン酸受容体アンタゴニストが含まれます。
BMS-986278: 現在、特発性肺線維症の臨床試験中の別のリゾホスファチジン酸受容体1アンタゴニスト.
AM095: 潜在的な抗線維化効果について研究されているリゾホスファチジン酸受容体アンタゴニスト.
SAR100842: 全身性硬化症の治療における役割について調査されているリゾホスファチジン酸受容体アンタゴニスト.
これらの化合物は、作用機序が似ていますが、薬物動態、有効性、安全性プロファイルが異なる場合があります。
生物活性
BMS-986020 is an investigational compound classified as a lysophosphatidic acid receptor 1 (LPA1) antagonist. It has been primarily studied for its potential therapeutic effects in conditions such as idiopathic pulmonary fibrosis (IPF) and neuroprotection following ischemic stroke. This article provides a comprehensive review of the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and associated toxicities.
This compound acts by antagonizing the LPA1 receptor, which is implicated in various pathological processes, including tissue fibrosis and neuroinflammation. The inhibition of this receptor can lead to several downstream effects, including:
- Reduction in Fibrotic Activity : By blocking LPA1 signaling, this compound may reduce fibrotic responses in lung tissue, making it a candidate for treating IPF.
- Neuroprotective Effects : In models of ischemic stroke, this compound has shown promise in mitigating neuronal damage and promoting recovery through mechanisms like enhancing neurogenesis and angiogenesis .
Mechanism | Description |
---|---|
LPA1 Receptor Antagonism | Inhibits signaling pathways involved in fibrosis and inflammation. |
Neuroprotection | Reduces neuronal apoptosis and enhances recovery post-stroke. |
Mitochondrial Function Inhibition | Affects energy metabolism in hepatocytes, contributing to toxicity. |
Idiopathic Pulmonary Fibrosis (IPF)
This compound has undergone clinical evaluation for its efficacy in treating IPF. A Phase 2 randomized, double-blind, placebo-controlled trial assessed its safety and effectiveness compared to placebo.
Key Findings from the IPF Trial:
- Patient Demographics : 143 patients with IPF were enrolled; 108 completed the study.
- Efficacy : Patients receiving this compound (600 mg bid) exhibited a slower rate of decline in forced vital capacity (FVC) compared to placebo (-0.042 L vs -0.134 L) with a statistically significant p-value of 0.049 .
- Safety Concerns : The trial was terminated early due to hepatobiliary toxicities, including elevated liver enzymes and three cases of cholecystitis linked to the treatment .
Table 2: Summary of Phase 2 Trial Results
Parameter | This compound (600 mg bid) | Placebo |
---|---|---|
Rate of FVC Decline (L) | -0.042 | -0.134 |
Number of Patients | 48 | 47 |
Liver Enzyme Elevation | Yes | No |
Cholecystitis Incidents | 3 | 0 |
Neuroprotection Studies
In preclinical models, particularly using mice subjected to transient middle cerebral artery occlusion (tMCAO), this compound demonstrated significant neuroprotective effects:
- Acute Injury Mitigation : Administration post-reperfusion reduced brain infarction and neurological deficits.
- Long-term Benefits : Repeated dosing over 14 days resulted in improved survival rates and reduced brain tissue loss .
Toxicological Profile
Despite its therapeutic potential, this compound has been associated with notable hepatobiliary toxicity:
- Mechanistic Insights : Studies revealed that this compound inhibited key bile acid efflux transporters (e.g., BSEP, MRP3) and mitochondrial function at concentrations ≥10 μM. This inhibition likely contributes to increased plasma bile acids and liver enzyme elevations observed clinically .
Table 3: Toxicity Mechanisms
Toxicity Type | Mechanism Description |
---|---|
Hepatobiliary Toxicity | Inhibition of bile acid transporters leading to cholestasis. |
Mitochondrial Dysfunction | Impairment in ATP production affecting liver cells. |
特性
IUPAC Name |
1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBRZBHEPUQRPL-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257213-50-5 | |
Record name | BMS-986020 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986020 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14948 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-986020 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。